Matraxetan
Description
Maleimide-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid maleimide) is a bifunctional chelator combining the macrocyclic DOTA moiety with a maleimide group. The DOTA component enables stable coordination of radiometals (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) and lanthanides, while the maleimide group facilitates site-specific conjugation to thiol (-SH) groups in proteins or peptides . This compound is widely used in radiopharmaceuticals, molecular imaging (PET, SPECT, MRI), and single-cell barcoding due to its high stability, controlled labeling, and biocompatibility .
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDIWAXETZSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006711-90-5 | |
| Record name | Matraxetan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MATRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Synthesis of N-Aryl and N-Alkyl Maleimide-DOTA Complexes
The foundational work by Wängler et al. (2009) established protocols for synthesizing N-aryl and N-alkyl maleimide-DOTA derivatives. For N-aryl maleimide-DOTA ([¹³⁰Y]3), 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid was synthesized via amide bond formation between DOTA and 4-maleimidobenzylamine. In contrast, the N-alkyl variant ([¹³⁰Y]4) utilized 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid conjugated to DOTA through a benzyl spacer. Key steps included:
Incorporation of Discrete Polyethylene Glycol (dPEG®) Linkers
Vector Laboratories commercializes Maleimide-DOTA variants with dPEG® spacers to enhance solubility and reduce immunogenicity. For example, DOTA-tris(acid)-amido-dPEG₁₁-maleimide (QBD-11167) features a 37-atom linker, synthesized via stepwise PEGylation:
- PEG Spacer Attachment : Ethylene oxide polymerization to create dPEG₁₁ (43.5 Å).
- Maleimide Coupling : Thiol-reactive maleimide introduced via NHS ester chemistry.
- DOTA Integration : Macrocyclic chelator conjugated to the terminal carboxylate.
This method ensures single-molecular-weight products, critical for reproducibility in clinical applications.
Radiosynthesis and Isotope Labeling
⁹⁰Y-Labeled Maleimide-DOTA for Therapeutic Applications
Wängler et al. optimized ⁹⁰Y incorporation into Maleimide-DOTA using a two-step protocol:
- Pre-Labeling : Incubation of DOTA-maleimide with ⁹⁰YCl₃ in ammonium acetate buffer (pH 5.5, 95°C, 10 min).
- Conjugation : Reaction with thiol-modified biomolecules (e.g., glutathione, l-RNA) at pH 7.2–8.3.
Radiochemical yields exceeded 90%, with N-alkyl maleimide-DOTA ([⁹⁰Y]4) demonstrating superior hydrolytic stability (t₁/₂ > 24 h at pH 7) compared to N-aryl analogs.
⁶⁸Ga-Labeled Maleimide-DOTA for PET Imaging
Liu et al. (2023) developed a one-pot method for ⁶⁸Ga-DOTA-maleimide:
- Chelation : 50 μg DOTA-maleimide in 0.25 M NaOAc (pH 5.5) reacted with ⁶⁸GaCl₃ (95°C, 10 min).
- Purification : Sterile filtration (0.22 μm) yielded >99% radiochemical purity.
This approach bypassed intermediate purification, enabling direct conjugation to reduced peptides (e.g., RGD) or proteins (e.g., bovine serum albumin) via thiol-maleimide click chemistry.
Conjugation Strategies to Biomolecules
Thiol-Maleimide Click Chemistry
Maleimide-DOTA reacts selectively with free thiols (-SH) under mild conditions (pH 6.5–7.5). For antibody-drug conjugates (ADCs):
- Reduction : Target antibodies (e.g., trastuzumab) treated with tris(2-carboxyethyl)phosphine (TCEP) to expose interchain disulfides.
- Conjugation : Incubation with Maleimide-DOTA (1:3 molar ratio, 37°C, 30 min).
- Purification : Size-exclusion chromatography (e.g., PD-10 columns) removed unreacted chelators.
Albumin-Binding Prolonged Circulation
Recent studies functionalized Maleimide-DOTA with albumin-binding motifs. Zhang et al. (2024) conjugated DOTA-FAPI-maleimide to cysteine-34 of serum albumin, achieving a plasma half-life of 7.11 ± 0.34 h. This strategy enhanced tumor uptake in HT-1080-FAP models (5.04 ± 1.67%ID/g at 24 h post-injection).
Purification and Characterization
Solid-Phase Extraction (SPE)
C18 cartridges effectively purified Maleimide-DOTA complexes by eluting unreacted ⁹⁰Y or ⁶⁸Ga with ethanol:water (70:30).
Analytical Techniques
- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) confirmed purity (>95%).
- Mass Spectrometry : Electrospray ionization (ESI-MS) verified molecular weights (e.g., 1310.24 Da for dPEG₁₁-DOTA-maleimide).
- Stability Assays : Incubation in human serum (37°C, 72 h) showed <5% decomplexation for ¹⁷⁷Lu-DOTA-maleimide.
Structural Variants and Comparative Analysis
Recent Advances and Clinical Translation
Theranostic Applications
DOTA-FAPI-maleimide (Zhang et al., 2024) enabled simultaneous PET/CT imaging (⁶⁸Ga) and radiotherapy (¹⁷⁷Lu), achieving tumor retention of 3.40 ± 1.95%ID/g at 96 h post-injection.
Site-Specific Bioconjugation
Phenoxadiazolyl methyl sulfone (PODS)-DOTA conjugates minimized off-target labeling, improving immunoconjugate homogeneity.
Chemical Reactions Analysis
Types of Reactions: Maleimide-DOTA undergoes several types of chemical reactions, primarily involving the maleimide moiety. These reactions include:
Thiol-Maleimide Reaction: This is the most common reaction, where maleimide reacts with thiol groups to form stable thioether bonds
Hydrolysis: Under basic conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acid.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: This reaction typically occurs in a neutral to slightly basic aqueous solution (pH 6.5-7.5) and does not require a catalyst
Hydrolysis: This reaction occurs under basic conditions and can be monitored using techniques such as mass spectrometry and HPLC.
Major Products Formed:
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate
Hydrolysis: The major product is maleamic acid.
Scientific Research Applications
Maleimide-DOTA has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions to attach various biomolecules.
Biology: Employed in the labeling of proteins and peptides for imaging and diagnostic purposes.
Medicine: Utilized in the development of targeted MRI contrast agents for non-invasive imaging of physiological processes
Industry: Applied in the functionalization of nanoparticles and dendrimers for drug delivery and theranostic applications
Mechanism of Action
The mechanism of action of Maleimide-DOTA involves its ability to form stable thioether bonds with thiol groups on biomolecules. This property is exploited in bioconjugation reactions to attach Maleimide-DOTA to proteins, peptides, and other biomolecules. The DOTA moiety can chelate metal ions, such as gadolinium, which enhances the contrast in MRI applications. The maleimide-thiol reaction is highly specific and efficient, making Maleimide-DOTA a valuable tool in various scientific and medical applications .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages :
- Limitations :
Biological Activity
Maleimide-DOTA (DOTA-Mal) is a bifunctional chelator that has gained attention in the field of bioconjugation and radiolabeling due to its ability to react specifically with sulfhydryl groups in biomolecules. This property makes it particularly useful for the site-specific labeling of proteins and peptides, which is crucial in applications such as targeted imaging and therapy. The compound's structure allows for efficient conjugation with various biomolecules, enhancing their utility in medical diagnostics and therapeutics.
The biological activity of Maleimide-DOTA is primarily attributed to its ability to form stable complexes with metal ions, such as Gallium-68 (Ga) and Indium-111 (In). The reaction between Maleimide-DOTA and sulfhydryl groups on biomolecules leads to the formation of stable thioether bonds, facilitating the attachment of radionuclides without compromising the bioactivity of the conjugated biomolecule. This specificity is critical for maintaining the functional integrity of therapeutic agents or imaging probes.
Radiolabeling Efficiency
Research has demonstrated that Maleimide-DOTA can achieve high labeling efficiencies when conjugated to proteins. For instance, studies indicated that conjugation efficiencies could reach up to 93% when using a 1:1 molar ratio of Maleimide-DOTA to protein . The resulting radioconjugates exhibit preserved binding affinities for their target receptors, which is essential for effective imaging and therapeutic applications.
Biodistribution Studies
Biodistribution studies in animal models have shown that radiolabeled compounds using Maleimide-DOTA exhibit favorable pharmacokinetics. For example, in studies involving tumor-bearing mice, the uptake of Ga-DOTA-RGD in tumors was significantly higher compared to other tissues, indicating targeted delivery capabilities. At 1 hour post-injection, tumor uptake was recorded at 4.31 ± 0.93% ID/g, increasing to 8.30 ± 0.92% ID/g at 3 hours . This selective accumulation in tumors suggests potential applications in cancer imaging and therapy.
Comparative Analysis of Radiolabeled Compounds
| Compound | Tumor Uptake at 1h (ID/g) | Tumor Uptake at 3h (ID/g) | Blocking Effect (%) |
|---|---|---|---|
| Ga-DOTA-RGD | 4.31 ± 0.93 | 8.30 ± 0.92 | Significant reduction when blocked with HS-RGD |
| Ga-DOTA-FA | 5.62 ± 1.58 | 13.36 ± 2.86 | Significant reduction when blocked with folate |
The data indicates that both Ga-DOTA-RGD and Ga-DOTA-FA are effective in targeting specific tumors, with Ga-DOTA-FA showing a higher uptake at later time points .
Case Study: Targeting HER2 Positive Tumors
In a study involving HER2-expressing xenografts, Maleimide-DOTA was utilized to label Affibody molecules targeting the HER2 receptor. The labeled constructs demonstrated specific binding capabilities comparable to their non-labeled counterparts while exhibiting reduced liver uptake, which enhances their potential for clinical applications . The study highlighted the importance of site-specific labeling in reducing off-target effects and improving therapeutic efficacy.
Case Study: Peptide Imaging
A recent investigation into peptide-based imaging utilized Maleimide-DOTA for conjugating peptides that target specific receptors on cancer cells. The results showed that these conjugates not only maintained their biological activity but also provided enhanced imaging contrast due to their targeted accumulation in tumor tissues . This underscores the versatility of Maleimide-DOTA in developing novel imaging agents.
Q & A
Q. How is Maleimide-DOTA synthesized and characterized in academic research?
Maleimide-DOTA is synthesized via coupling the DOTA macrocycle to a maleimide functional group. Key steps include:
- Activation of DOTA : Carboxylic acid groups on DOTA are activated using carbodiimide crosslinkers (e.g., EDC) to form reactive intermediates .
- Conjugation to maleimide : The activated DOTA reacts with an amine-terminated maleimide derivative under controlled pH (7.0–8.5).
- Characterization : Use NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95%) .
Q. What are the optimal reaction conditions for conjugating Maleimide-DOTA to thiol-containing biomolecules?
- pH : Maintain pH 6.5–7.5 to balance maleimide reactivity and thiol stability. Avoid alkaline conditions (>8.0) to minimize maleimide hydrolysis .
- Molar ratio : Use a 3:1 molar excess of Maleimide-DOTA to target biomolecule (e.g., antibodies) to ensure efficient labeling while reducing unreacted reagent .
- Purification : Remove excess reagent via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE or MALDI-TOF MS .
Q. How do researchers quantify conjugation efficiency of Maleimide-DOTA to proteins?
- UV-Vis spectrophotometry : Measure absorbance at 280 nm (protein) and 320 nm (maleimide) to calculate the maleimide-to-protein ratio .
- Fluorescent labeling : Use fluorophore-tagged Maleimide-DOTA derivatives (e.g., Cy3B-maleimide) for fluorescence quantification via flow cytometry .
- Mass spectrometry : Compare shifts in molecular weight between unmodified and conjugated proteins .
Q. What storage and stability protocols are recommended for Maleimide-DOTA conjugates?
- Storage : Lyophilize conjugates and store at -20°C in dark, anhydrous conditions to prevent maleimide hydrolysis .
- Buffer compatibility : Avoid thiol-containing buffers (e.g., DTT, β-mercaptoethanol) during conjugation and storage. Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.0) .
Advanced Research Questions
Q. How can researchers address inconsistent labeling efficiencies across protein substrates?
- Thiol accessibility : Pre-treat proteins with reducing agents (e.g., TCEP) to expose free cysteine residues. Confirm thiol availability via Ellman’s assay .
- Steric hindrance : Use smaller maleimide derivatives (e.g., PEG4-maleimide) or introduce flexible linkers between DOTA and maleimide .
- Competitive analysis : Compare labeling efficiency across substrates using standardized reaction conditions and statistical validation (ANOVA) .
Q. What strategies mitigate maleimide hydrolysis during conjugation reactions?
- Reaction duration : Limit conjugation time to <2 hours at 4°C to reduce hydrolysis .
- Additives : Include 1–5 mM EDTA to chelate metal ions that accelerate hydrolysis .
- pH optimization : Conduct reactions at pH 6.5–7.0, where maleimide stability is maximized .
Q. How is the in vivo stability of Maleimide-DOTA conjugates analyzed in preclinical models?
- Radiolabeling : Chelate radiometals (e.g., ^68Ga, ^177Lu) to DOTA and track biodistribution via SPECT/CT imaging .
- Metabolite analysis : Collect blood/tissue samples post-injection, extract conjugates, and analyze via radio-HPLC to identify degradation products .
- Control experiments : Compare stability of Maleimide-DOTA conjugates with non-cleavable analogs (e.g., amide-linked DOTA) .
Q. How do structural modifications of DOTA impact metal-chelation stability in conjugates?
- Metal affinity assays : Titrate conjugates with competing ions (e.g., Fe^3+, Ca^2+) and measure dissociation constants (Kd) via isothermal titration calorimetry (ITC) .
- Comparative studies : Synthesize DOTA derivatives with varying pendant arms (e.g., DO3A, DOTAM) and evaluate chelation efficiency via ICP-MS .
Q. What are the limitations of Maleimide-DOTA in multi-step bioconjugation workflows?
- Orthogonal compatibility : Maleimide-thiol bonds may interfere with subsequent click chemistry (e.g., azide-alkyne). Use strain-promoted reagents or tetrazine ligation for orthogonal steps .
- Cross-reactivity : Free thiols in biological matrices (e.g., serum) may compete with target conjugation. Pre-block with iodoacetamide or maleimide quenching agents .
Q. How can researchers validate Maleimide-DOTA conjugation specificity in complex biological matrices?
- Negative controls : Incubate Maleimide-DOTA with cysteine-depleted proteins or thiol-blocked matrices to confirm specificity .
- Mass spectrometry imaging (MSI) : Map conjugate distribution in tissues to distinguish target-specific binding from non-specific interactions .
- Competitive inhibition : Co-administer excess free thiols (e.g., glutathione) to compete for maleimide binding .
Methodological Considerations
- Reproducibility : Document reaction conditions (pH, temperature, molar ratios) and batch-to-batch variability in supplemental materials .
- Data contradiction resolution : Use meta-analysis frameworks to reconcile conflicting results (e.g., variable chelation efficiencies across studies) .
- Ethical compliance : Ensure animal or human-derived biomaterials are sourced ethically, with approvals referenced in the methods section .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
